

analytical techniques for quantifying N-(2-Chloroethyl)benzamide

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Compound of Interest

Compound Name: *N*-(2-Chloroethyl)benzamide

CAS No.: 26385-07-9

Cat. No.: B1582378

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Application Note: AN-0217

Quantitative Analysis of **N-(2-Chloroethyl)benzamide** using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note provides detailed, validated protocols for the quantitative analysis of **N-(2-Chloroethyl)benzamide**, a key chemical intermediate and potential impurity in pharmaceutical manufacturing. Two robust analytical techniques are presented: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and an ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The methodologies have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Scope

N-(2-Chloroethyl)benzamide is a molecule of interest in synthetic chemistry and pharmaceutical development. Its accurate quantification is critical for monitoring reaction kinetics, assessing the purity of active pharmaceutical ingredients (APIs), and ensuring product

safety. The presence of the benzamide chromophore makes it suitable for UV detection, while its specific mass allows for highly selective and sensitive quantification by mass spectrometry.

This guide details two primary analytical approaches:

- HPLC-UV: A widely accessible, reliable method for quantifying **N-(2-Chloroethyl)benzamide** at moderate to high concentrations.
- LC-MS/MS: A high-sensitivity, high-selectivity method ideal for detecting and quantifying trace amounts, such as those required for impurity profiling or genotoxicity studies.[1][2]

The causality behind experimental choices and detailed validation protocols are provided to ensure trustworthy and reproducible results.[3][4]

Physicochemical Properties of N-(2-Chloroethyl)benzamide

A thorough understanding of the analyte's properties is fundamental to method development.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO	[5][6]
Molecular Weight	183.64 g/mol	[5][6][7]
CAS Number	26385-07-9	[5][6]
Melting Point	103-106 °C	[8]
Appearance	White crystalline solid	Assumed
UV Absorption	Strong absorbance expected due to the benzoyl group	Inferred

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Principle

This method leverages reversed-phase chromatography to separate **N-(2-Chloroethyl)benzamide** from other components in a sample matrix. The molecule is retained on a nonpolar C18 stationary phase and eluted with a polar mobile phase. The benzamide functional group contains a phenyl ring conjugated to a carbonyl group, which acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. A wavelength of 254 nm is often a good starting point for benzamide-containing compounds.^{[9][10]}

Materials and Reagents

- **N-(2-Chloroethyl)benzamide** reference standard (>97% purity)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or Milli-Q
- 0.45 µm Syringe filters (e.g., PTFE, Nylon)

Instrumentation and Chromatographic Conditions

The conditions are designed for optimal peak shape, resolution, and a reasonable run time.

Parameter	Specification	Rationale
HPLC System	Standard system with UV-Vis Detector	Widely available and robust for QC labs.
Column	C18, 250 mm x 4.6 mm, 5 μ m	The C18 phase provides excellent hydrophobic retention for the aromatic ring, and the specified dimensions offer a good balance of efficiency and backpressure.[9]
Mobile Phase	Acetonitrile : Water (50:50, v/v)	This isocratic mixture provides adequate elution strength for a compound of this polarity, ensuring a reasonable retention time.[9]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[9]
Column Temp.	30°C	Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.[10]
Injection Vol.	20 μ L	A typical volume to achieve good sensitivity without overloading the column.[10]
Detection λ	254 nm	Common wavelength for aromatic compounds and benzamides, providing a strong signal.[9][10]
Run Time	10 minutes	Sufficient to allow for elution of the analyte and any potential late-eluting impurities.

Standard and Sample Preparation Protocol

3.4.1 Mobile Phase Preparation

- Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water.
- Combine in a suitable solvent bottle and mix thoroughly.
- Degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles in the pump.[9]

3.4.2 Standard Stock Solution (1000 µg/mL)

- Accurately weigh approximately 25 mg of **N-(2-Chloroethyl)benzamide** reference standard.
- Transfer quantitatively to a 25 mL Class A volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Dilute to the mark with the mobile phase, cap, and invert at least 10 times to mix.

3.4.3 Calibration Standards (e.g., 10-100 µg/mL)

- Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.[9]
- For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

3.4.4 Sample Preparation

- Accurately weigh a portion of the sample expected to contain **N-(2-Chloroethyl)benzamide**.
- Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the validated calibration range (e.g., targeting 50 µg/mL).

- Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[9]

Method Validation Summary (as per ICH Q2(R1))

This protocol must be validated to prove its suitability for its intended purpose.[3][4][11]

Parameter	Method	Acceptance Criteria
Linearity	Analyze 5-6 calibration standards (e.g., 10-100 µg/mL). Plot peak area vs. concentration.	Correlation coefficient (r^2) ≥ 0.999
Accuracy	Spike a blank matrix with known concentrations of the analyte at 3 levels (e.g., 80%, 100%, 120% of target).	Mean recovery of 98.0% - 102.0%
Precision	Repeatability (Intra-day): 6 replicate injections of a 100% test concentration. Intermediate (Inter-day): Repeat on a different day with a different analyst.	RSD ≤ 2.0%
LOD & LOQ	Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.	LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1
Specificity	Analyze a blank matrix, a placebo, and spiked samples to demonstrate no interference at the analyte's retention time.	Peak purity analysis should pass. No co-eluting peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification.[1][12] The method combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.[12] The analyte is first ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ($[M+H]^+$). This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at parts-per-billion (ppb) levels or lower.[2][13]

Materials and Reagents

- All reagents from Section 3.2
- Formic Acid (FA), LC-MS grade

Instrumentation and Conditions

Parameter	Specification	Rationale
LC System	UHPLC or HPLC system	UHPLC provides better resolution and faster run times.
Mass Spectrometer	Triple Quadrupole (QqQ)	Required for MRM-based quantification.
Column	C18, 100 mm x 2.1 mm, 1.8 μ m	Smaller dimensions are suitable for lower flow rates used in LC-MS, conserving solvent and enhancing sensitivity.
Mobile Phase A	0.1% Formic Acid in Water	Formic acid aids in protonation for positive ESI mode and improves peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Standard organic solvent for reversed-phase LC-MS.
Gradient	30% B to 95% B over 5 min, hold 2 min	A gradient is used to ensure elution of the analyte while cleaning the column of more nonpolar components.
Flow Rate	0.3 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40°C	Ensures robust and reproducible chromatography.
Injection Vol.	5 μ L	Smaller volume to prevent overloading the MS source.

Mass Spectrometry Conditions

Parameter	Specification	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	The amide nitrogen is readily protonated, making positive mode ESI highly efficient.
Precursor Ion (Q1)	m/z 184.05	[M+H] ⁺ for C ₉ H ₁₀ ³⁵ ClNO
Product Ions (Q3)	To be determined by infusion	Fragments corresponding to the loss of chloroethylamine or the benzoyl cation are expected. MRM transitions must be optimized.
Collision Energy (CE)	To be optimized empirically	The voltage required to produce the most stable and abundant product ions.

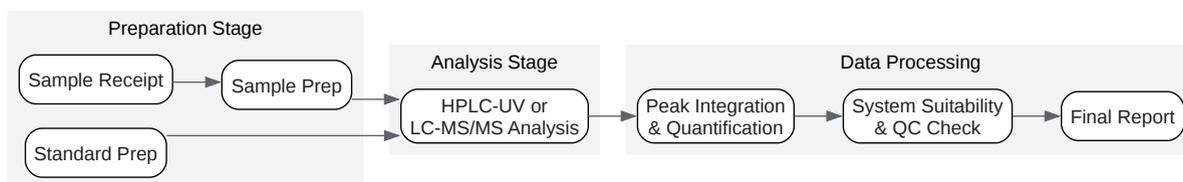
| Source Temp. | ~350 °C (instrument dependent) | Optimized for efficient desolvation. |

Standard and Sample Preparation

Follow the protocol in Section 3.4, but use Mobile Phase A as the diluent. Concentrations for LC-MS/MS will be significantly lower (e.g., in the ng/mL or pg/mL range).

Workflow and Data Visualization

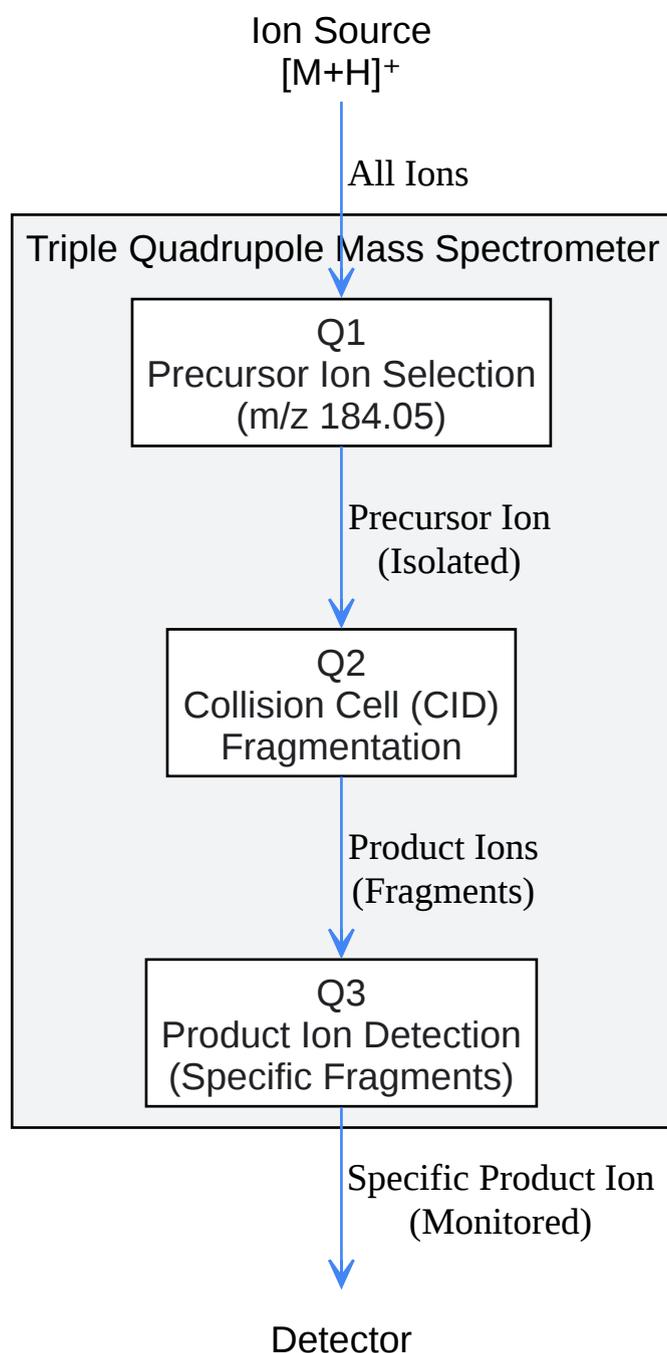
A typical analytical workflow ensures consistency and traceability from sample receipt to final reporting.



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Caption: General analytical workflow for quantification.

The core principle of MS/MS detection involves the specific fragmentation of a parent ion into daughter ions.



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Caption: Principle of MRM in LC-MS/MS analysis.

Conclusion

This application note presents two validated, reliable, and robust methods for the quantification of **N-(2-Chloroethyl)benzamide**. The HPLC-UV method is ideal for routine quality control applications where concentration levels are in the $\mu\text{g/mL}$ range. For trace-level analysis required for impurity profiling or studies demanding high sensitivity, the LC-MS/MS method provides superior performance, enabling quantification in the low ng/mL to pg/mL range. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

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